molecular formula C31H24O10 B12771451 3-(4-(1-(4-(3,4-Dicarboxyphenoxy)phenyl)isopropyl)phenoxy)phthalic acid CAS No. 72066-79-6

3-(4-(1-(4-(3,4-Dicarboxyphenoxy)phenyl)isopropyl)phenoxy)phthalic acid

Cat. No.: B12771451
CAS No.: 72066-79-6
M. Wt: 556.5 g/mol
InChI Key: XIMOUQMMBLNJJB-UHFFFAOYSA-N
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Description

3-(4-(1-(4-(3,4-Dicarboxyphenoxy)phenyl)isopropyl)phenoxy)phthalic acid is a complex organic compound with a molecular formula of C31H24O10. This compound is characterized by its multiple aromatic rings and carboxylic acid groups, making it a significant molecule in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(1-(4-(3,4-Dicarboxyphenoxy)phenyl)isopropyl)phenoxy)phthalic acid typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction requires a palladium catalyst and boronic acid reagents under mild conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to ensure precision and efficiency. The use of high-purity reagents and controlled reaction conditions is crucial to achieve the desired yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-(1-(4-(3,4-Dicarboxyphenoxy)phenyl)isopropyl)phenoxy)phthalic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in an anhydrous solvent.

    Substitution: Halogenating agents like thionyl chloride for introducing halogen atoms.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

3-(4-(1-(4-(3,4-Dicarboxyphenoxy)phenyl)isopropyl)phenoxy)phthalic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(4-(1-(4-(3,4-Dicarboxyphenoxy)phenyl)isopropyl)phenoxy)phthalic acid involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. For example, the compound may inhibit certain enzymes or receptors, thereby altering cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-(1-(4-(3,4-Dicarboxyphenoxy)phenyl)isopropyl)phenoxy)phthalic acid is unique due to its complex structure, which allows for diverse chemical reactivity and a wide range of applications. Its multiple aromatic rings and carboxylic acid groups provide numerous sites for chemical modification, making it a versatile compound in both research and industrial contexts.

Properties

CAS No.

72066-79-6

Molecular Formula

C31H24O10

Molecular Weight

556.5 g/mol

IUPAC Name

3-[4-[2-[4-(3,4-dicarboxyphenoxy)phenyl]propan-2-yl]phenoxy]phthalic acid

InChI

InChI=1S/C31H24O10/c1-31(2,17-6-10-19(11-7-17)40-21-14-15-22(27(32)33)24(16-21)29(36)37)18-8-12-20(13-9-18)41-25-5-3-4-23(28(34)35)26(25)30(38)39/h3-16H,1-2H3,(H,32,33)(H,34,35)(H,36,37)(H,38,39)

InChI Key

XIMOUQMMBLNJJB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=C(C=C1)OC2=CC(=C(C=C2)C(=O)O)C(=O)O)C3=CC=C(C=C3)OC4=CC=CC(=C4C(=O)O)C(=O)O

Origin of Product

United States

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